molecular formula C24H23NO5 B2428344 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859663-13-1

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2428344
CAS No.: 859663-13-1
M. Wt: 405.45
InChI Key: FPWUWMIGSYIKSV-UHFFFAOYSA-N
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Description

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the class of coumarins, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-3-4-11-25(2)14-19-20(26)10-9-16-17(13-22(27)30-23(16)19)18-12-15-7-5-6-8-21(15)29-24(18)28/h5-10,12-13,26H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWUWMIGSYIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form various derivatives . The reaction conditions typically involve the use of solvents like acetone and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones, which have diverse biological activities .

Scientific Research Applications

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran and Benzoxazol derivatives: These compounds also belong to the coumarin family and have similar antimicrobial and anti-inflammatory properties.

Uniqueness

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Biological Activity

8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This structure incorporates a bichromene framework, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : It has shown potential against specific bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro assays revealed the following IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These results indicate a significant cytotoxic effect, particularly on HeLa cells.

Antimicrobial Properties

The compound's antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria.

In vitro Antibacterial Activity

The following minimum inhibitory concentrations (MICs) were determined:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated using an in vivo model of inflammation.

Experimental Findings

In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group:

  • Control Group : 3.5 cm swelling
  • Treated Group : 1.5 cm swelling

This reduction indicates a promising anti-inflammatory effect, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests it could halt cell cycle progression at specific checkpoints.
  • Inflammatory Pathway Modulation : It may inhibit NF-kB signaling pathways involved in inflammation.

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